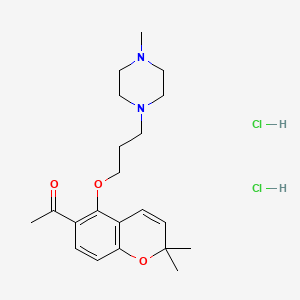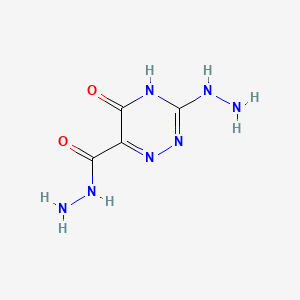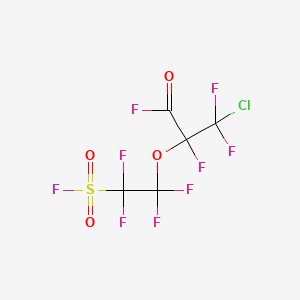
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and a benzisothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include nitrobenzoyl derivatives and benzisothiazole compounds. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is not well-documented. compounds with similar structures often interact with biological molecules through:
Molecular Targets: Enzymes, DNA, or cell membranes.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, or interference with cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzamide: A simpler compound with similar nitro and amide functionalities.
Benzisothiazole derivatives: Compounds with the benzisothiazole moiety but different substituents.
Uniqueness
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its combination of multiple nitro groups and a benzisothiazole core, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
106532-76-7 |
|---|---|
Molekularformel |
C21H11N5O8S |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
2-nitro-N-[5-nitro-1-(2-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11N5O8S/c27-19(13-5-1-3-7-17(13)25(31)32)22-20-15-11-12(24(29)30)9-10-16(15)23(35-20)21(28)14-6-2-4-8-18(14)26(33)34/h1-11H |
InChI-Schlüssel |
KTUJCZWYAJFUJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


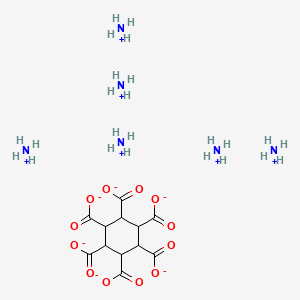

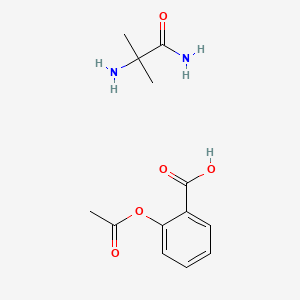
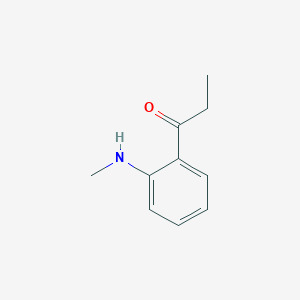
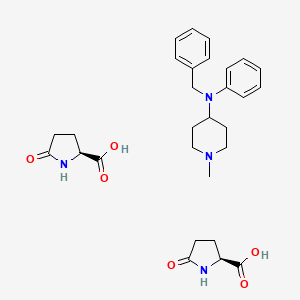
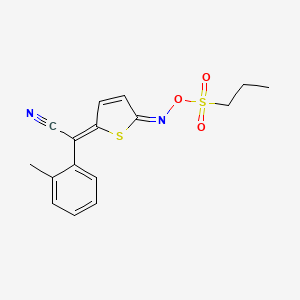
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)

